molecular formula C10H17N3O2 B2823756 rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, cis CAS No. 2059910-82-4

rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, cis

Cat. No.: B2823756
CAS No.: 2059910-82-4
M. Wt: 211.265
InChI Key: IEZDNLQRENWHCC-JGVFFNPUSA-N
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Description

The compound rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, cis is a chiral 1,2,4-triazol-5-one derivative characterized by a fused oxolane (tetrahydrofuran) ring system at the 3-position and an isopropyl group at the 4-position. Its stereochemistry (2R,3S) in the oxolane moiety and the cis configuration of the triazolone ring confer unique conformational rigidity and electronic properties.

The synthesis of such compounds typically involves condensation reactions between substituted hydrazines and carbonyl precursors, followed by cyclization and resolution of enantiomers via chiral chromatography or crystallization . Computational methods like DFT (Density Functional Theory) and HF (Hartree-Fock) have been employed to optimize molecular geometries and predict spectroscopic properties for analogous triazolone derivatives .

Properties

IUPAC Name

3-[(2R,3S)-3-methyloxolan-2-yl]-4-propan-2-yl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-6(2)13-9(11-12-10(13)14)8-7(3)4-5-15-8/h6-8H,4-5H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDNLQRENWHCC-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C2=NNC(=O)N2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCO[C@H]1C2=NNC(=O)N2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the reagents used .

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily studied for its potential therapeutic uses. Triazole derivatives are known for their antifungal properties and have been used in the development of antifungal medications. Research indicates that similar compounds can inhibit enzymes involved in cell proliferation and metabolic processes, suggesting potential applications in cancer therapy and other metabolic disorders.

Research has shown that triazole derivatives can exhibit a range of biological activities:

  • Antimicrobial Activity: Compounds like rac-3 have demonstrated effectiveness against various pathogens.
  • Enzyme Inhibition: The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, leading to inhibition of critical pathways.

Agricultural Chemistry

Triazole compounds are also explored in agricultural chemistry for their fungicidal properties. They can be utilized to protect crops from fungal infections, thereby enhancing agricultural productivity.

Material Science

The unique properties of rac-3 allow it to be investigated for applications in material science, particularly in the development of novel materials with specific chemical and physical properties.

Case Study 1: Antifungal Activity

A study conducted on various triazole derivatives highlighted the efficacy of rac-3 against Candida species. The compound exhibited significant antifungal activity at low concentrations, indicating its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Cancer Research

In cancer research, rac-3 has been evaluated for its ability to inhibit specific enzymes involved in tumor growth. Preliminary results suggest that this compound may slow down cancer cell proliferation by targeting metabolic pathways critical for tumor survival.

Mechanism of Action

The mechanism of action of rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1 summarizes key structural and electronic differences between the target compound and selected analogs:

Compound Substituents Stereochemistry Biological Activity pKa (Non-Aqueous)
rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-... (cis) Oxolane (3-methyl), isopropyl (4-) (2R,3S), cis Not reported (predicted antifungal) ~8.2 (estimated)
3-Ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino)-... Ethyl (3-), methoxy-phenylacetoxy (4-) Planar triazolone ring Antioxidant, antimicrobial 7.8–8.5
3-p-Methoxybenzyl-4-[3-methoxy-4-(4-methylbenzenesulfonyloxy)-... p-Methoxybenzyl (3-), sulfonyloxy (4-) Non-chiral Nonlinear optical properties
3-[(3-Fluorophenyl)methyl]-4-(propan-2-yl)-... Fluorophenylmethyl (3-), isopropyl (4-) Racemic mixture Antitumor (IC₅₀: 12 μM)

Key Observations :

The isopropyl group at the 4-position is a common feature in bioactive triazolones, contributing to steric bulk and modulating receptor interactions .

Stereochemical Influence :

  • The (2R,3S) configuration in the oxolane ring introduces chiral centers absent in planar analogs like 3-ethyl-4-(methoxy-phenylacetoxy)- derivatives, which may impact enantioselective binding to biological targets .

Biological Activity

The compound rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, commonly referred to as a triazole derivative, has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and antiviral activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C12H20N4OC_{12}H_{20}N_4O, with a molar mass of approximately 236.32 g/mol. The structure includes a triazole ring and a methyloxolane moiety, which contribute to its biological activity.

Triazole derivatives typically exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for the synthesis of nucleic acids or cell wall components in pathogens.
  • Antioxidant Properties : Some studies suggest that triazoles can scavenge free radicals and reduce oxidative stress in cells.
  • Modulation of Signaling Pathways : Triazoles may influence various signaling pathways involved in cell proliferation and apoptosis.

Antiviral Activity

Recent research indicates that rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits significant antiviral properties. A study demonstrated its effectiveness against Hepatitis B Virus (HBV) by inhibiting viral replication in vitro. The compound's mechanism involved interference with viral polymerase activity, which is crucial for viral DNA synthesis .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. This specific compound has shown efficacy against various fungal strains in laboratory settings. For instance, it demonstrated inhibitory effects against Candida albicans and Aspergillus fumigatus by disrupting ergosterol biosynthesis—a vital component of fungal cell membranes .

Antibacterial Activity

There is emerging evidence suggesting that this compound also possesses antibacterial properties. Preliminary studies indicate that it may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The antibacterial action is thought to be mediated through cell wall disruption and inhibition of protein synthesis .

Case Studies

StudyFindings
Study 1 Evaluated the antiviral efficacy against HBV; showed significant reduction in viral load in treated cells compared to controls .
Study 2 Investigated antifungal activity; demonstrated effective inhibition of C. albicans growth in vitro .
Study 3 Assessed antibacterial properties; indicated substantial inhibition of S. aureus at concentrations above 10 µg/mL .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis involves multi-step organic reactions, including cyclization and coupling steps. A representative method includes refluxing precursors like 3-amino-4-triazolyl furazan derivatives with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by purification via silica gel chromatography . Key parameters include reaction time (1–2 hours), solvent choice (e.g., AcOH for protonation), and purification techniques (e.g., sequential extraction with CH₂Cl₂ and MgSO₄ drying). Yield optimization requires precise stoichiometric ratios and temperature control during cyclization.

Q. Which spectroscopic and chromatographic methods confirm stereochemistry and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR (including DEPT and COSY) identifies stereospecific proton environments (e.g., oxolane methyl groups and triazole protons).
  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
  • X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline derivatives.
  • Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What preliminary biological screening assays evaluate pharmacological potential?

Initial screens include:

  • Enzyme Inhibition Assays : Target-specific enzymes (e.g., kinases, cytochrome P450) using fluorescence-based or radiometric methods.
  • Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria.
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Solubility and Stability Studies : HPLC-based quantification in simulated physiological buffers .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize multi-step synthesis under varying conditions?

DOE methodologies (e.g., fractional factorial designs) systematically test variables like catalyst loading (0.5–2.0 mol%), solvent polarity (AcOH vs. DMF), and reaction temperature (70–120°C). Response surface modeling identifies interactions between parameters, reducing required experiments by 40–60% while maximizing yield and purity. For example, a central composite design (CCD) for triazole ring formation could optimize reaction time and pH .

Q. What computational strategies predict biological interactions, and how are discrepancies resolved?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways for triazole-oxolane coupling.
  • Molecular Docking (AutoDock Vina) : Predict binding affinities to targets (e.g., enzyme active sites) using crystal structures from the PDB. Discrepancies between computational predictions and experimental IC₅₀ values are resolved by:
  • Adjusting force field parameters (e.g., solvation models).
  • Validating binding modes with mutagenesis or NMR titration .

Q. Which advanced separation techniques resolve diastereomers or synthesis byproducts?

  • Chiral Stationary Phases (CSPs) : Use supercritical fluid chromatography (SFC) with CO₂/co-solvent systems for high-resolution enantiomer separation.
  • Membrane Technologies : Nanofiltration (MWCO 200–500 Da) removes low-molecular-weight impurities.
  • Preparative HPLC : Gradient elution with C18 columns (acetonitrile/water + 0.1% TFA) isolates minor diastereomers .

Q. How to design mechanistic studies for competing reaction pathways in triazole-oxolane formation?

  • Isotopic Labeling : Track oxygen incorporation in oxolane rings using ¹⁸O-labeled diols.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated precursors.
  • In Situ Monitoring : ReactIR or Raman spectroscopy captures intermediate species (e.g., nitrenes in triazole cyclization).
  • Computational Transition State Analysis : Identify rate-limiting steps via NEB (Nudged Elastic Band) calculations .

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